3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-phenylthiazepan-4-yl)propan-1-one
- 3-(3-Chlorophenyl)-1-(7-(4-fluorophenyl)-1,4-thiazepan-4-yl)propan-1-one
- 3-(3-Chlorophenyl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one stands out due to the presence of both chlorophenyl and fluorophenyl groups, which may confer unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNOS/c21-16-5-3-4-15(14-16)8-9-20(24)23-11-10-19(25-13-12-23)17-6-1-2-7-18(17)22/h1-7,14,19H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRIANCSJKTXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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